[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol
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Overview
Description
[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol is an organic compound with a unique three-membered epoxide ring structure. This compound is chiral, meaning it has non-superimposable mirror images, and the (2R,3R) configuration refers to its specific stereochemistry. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol typically involves the epoxidation of alkenes. One common method is the epoxidation of alkenes using peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). This reaction is stereospecific and results in the formation of the epoxide ring with the desired stereochemistry .
Industrial Production Methods
In industrial settings, the production of epoxides like this compound often involves the use of peroxycarboxylic acids or other oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the product. The choice of solvent and reaction temperature are critical factors in the industrial production process .
Chemical Reactions Analysis
Types of Reactions
[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring.
Common Reagents and Conditions
Oxidation: Peroxy acids such as mCPBA are commonly used for epoxidation.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the epoxide to alcohols.
Substitution: Nucleophiles such as hydroxide ions (OH-) can open the epoxide ring to form diols.
Major Products Formed
Diols: Formed by the opening of the epoxide ring.
Alcohols: Formed by the reduction of the epoxide ring.
Substituted Products: Formed by nucleophilic substitution reactions.
Scientific Research Applications
[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used in the production of fine chemicals and as a precursor in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of [(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol involves the interaction of the epoxide ring with nucleophiles. The electrophilic oxygen atom in the epoxide ring reacts with nucleophiles, leading to the opening of the ring and the formation of new chemical bonds. This reaction is often facilitated by catalysts or specific reaction conditions .
Comparison with Similar Compounds
Similar Compounds
(2R,3R)-2,3-Butanediol: A similar compound with a different substituent on the epoxide ring.
(2R,3R)-1,1-4,4-Tetraphenylbutane-1,2,3,4-tetraol: Another compound with a similar chiral center but different functional groups
Uniqueness
[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol is unique due to its specific stereochemistry and the presence of both an epoxide ring and a phenyl group. This combination of features makes it a valuable compound in various chemical reactions and applications.
Properties
CAS No. |
130550-48-0 |
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Molecular Formula |
C10H12O2 |
Molecular Weight |
164.2 g/mol |
IUPAC Name |
[(2R,3R)-2-methyl-3-phenyloxiran-2-yl]methanol |
InChI |
InChI=1S/C10H12O2/c1-10(7-11)9(12-10)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3/t9-,10-/m1/s1 |
InChI Key |
ZXCJUHWLCBNLOX-NXEZZACHSA-N |
SMILES |
CC1(C(O1)C2=CC=CC=C2)CO |
Isomeric SMILES |
C[C@]1([C@H](O1)C2=CC=CC=C2)CO |
Canonical SMILES |
CC1(C(O1)C2=CC=CC=C2)CO |
Synonyms |
(2R,3R)-(+)-2,3-Epoxy-2-methyl-3-phenyl-1-propanol |
Origin of Product |
United States |
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